Triammonium citrate

Catalog No.
S561922
CAS No.
3458-72-8
M.F
C₆H₁₇N₃O₇
M. Wt
243.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triammonium citrate

CAS Number

3458-72-8

Product Name

Triammonium citrate

IUPAC Name

triazanium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C₆H₁₇N₃O₇

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3

InChI Key

YWYZEGXAUVWDED-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

Solubility

Freely soluble in wate

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid Ammonium Salt;2-Hydroxy-1,2,3-propanetricarboxylic Acid Triammonium Salt; Citric acid Triammonium salt; Triammonium Citrate

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

Analytical Chemistry:

Triammonium citrate plays a crucial role in analytical chemistry, particularly in determining phosphate levels in fertilizers and phosphate salts. Its effectiveness lies in its ability to dissolve insoluble phosphates in water by forming complexes with them. This complexation process makes it possible to extract and quantify the phosphate content accurately.

Chelating Agent:

Triammonium citrate possesses chelating properties, meaning it can bind to metal ions through multiple sites on its molecule. This characteristic makes it valuable in various scientific research applications, such as:

  • Surface cleaning: Triammonium citrate's chelating ability can be harnessed to remove stubborn dirt from delicate surfaces like paintings. It effectively chelates metal ions present in the dirt, facilitating their removal and cleaning the surface without damaging the underlying material. Studies suggest its effectiveness at removing iron (Fe³⁺) and magnesium (Mg²⁺) ions, contributing to the cleaning process . However, further research is ongoing to understand its complete mechanism of action and potential impact on the binding medium of paintings .

Other Potential Applications:

While not as extensively studied in research, triammonium citrate might hold potential in other areas, including:

  • Soil improvement: Its ability to chelate metal ions might be beneficial for improving soil properties by altering its composition.
  • Water treatment: It could potentially contribute to water treatment processes by chelating unwanted metal ions.
Origin

Triammonium citrate can be synthesized by reacting citric acid with ammonia [].

Significance

In scientific research, triammonium citrate finds applications in several areas:

  • Buffering agent: Due to its ability to maintain a stable pH within a specific range, triammonium citrate is used as a buffer in biological experiments to ensure optimal conditions for enzymes and other biomolecules.
  • Chelating agent: The citrate ion in triammonium citrate can form complexes with metal cations, making it a useful chelating agent for removing metal ions from solutions or studying their interactions with biomolecules.
  • Food additive: As E380 (European E number system), triammonium citrate is generally recognized as safe (GRAS) for use as an acidity regulator in some food products.

Molecular Structure Analysis

Triammonium citrate has a complex molecular structure. Citric acid, the parent molecule, is a tricarboxylic acid with three carboxylic acid groups (COOH). In triammonium citrate, all three hydrogens (H) from these groups are replaced by ammonium ions (NH4+), resulting in a negatively charged citrate ion (C6H5O7³⁻). These negatively charged groups are balanced by three positively charged ammonium ions, forming a neutral ionic compound [].

A key feature of this structure is the presence of multiple hydroxyl groups (OH) on the citrate ion. These hydroxyl groups can participate in hydrogen bonding, influencing the solubility and complexation properties of triammonium citrate.


Chemical Reactions Analysis

Synthesis:

Triammonium citrate can be synthesized by reacting citric acid with ammonia solution:

C6H8O7 (aq) + 3 NH3 (aq) → C6H17N3O7 (aq) + H2O (l) []

Decomposition:

Upon heating, triammonium citrate can decompose, releasing ammonia gas and forming various products depending on the temperature:

C6H17N3O7 (s) → heat → Products (including NH3(g), CO2(g), H2O(g)) []

Other reactions:

Triammonium citrate can react with metal cations to form complexes. For example, it can react with calcium ions (Ca²⁺) to form calcium citrate:

C6H17N3O7 (aq) + 3 Ca²⁺ (aq) → Ca3(C6H5O7)2 (s) + 6 NH4⁺ (aq)


Physical And Chemical Properties Analysis

  • Molecular formula: C6H17N3O7
  • Molar mass: 243.22 g/mol []
  • Appearance: White crystalline powder []
  • Melting point: Decomposes upon heating []
  • Boiling point: Decomposes upon heating []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Acidity/alkalinity: Weakly basic due to the presence of ammonium ions
  • Stability: Stable at room temperature, decomposes upon heating []

Triammonium citrate's mechanism of action depends on the specific application.

  • Buffering: As a buffer, triammonium citrate can accept or donate protons depending on the solution's pH. This helps maintain a stable pH range suitable for biological processes.
  • Chelation: The citrate ion in triammonium citrate can form complexes with metal ions by donating its electron pairs to the metal cation. This complex formation can alter the metal ion's reactivity and solubility.
  • Eye and skin irritation: Triammonium citrate can cause irritation upon contact with eyes and skin.
  • Respiratory irritation: Inhalation of triammonium citrate dust may irritate the respiratory tract.

Proper handling procedures, including wearing gloves, eye protection, and avoiding dust inhalation, are recommended when working with triammonium citrate.

Data:

  • The specific data on irritation levels (concentration causing irritation) is not readily available in the reviewed sources.

Physical Description

White to off-white crystals or powde

UNII

J90A52459R

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 132 of 139 companies with hazard statement code(s):;
H315 (90.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3458-72-8

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

... Made by neutralization of citric acid with ammonia.

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3): ACTIVE
Component of algicidal compound.
Reported product category: shampoos (non-coloring)

Interactions

L-methionine and betaine HCl were found to alleviate the growth depression /in chicks/ caused by excessive levels of L-glutamic acid. Excessive levels of L-methionine had a protective effect against growth depression caused by L-glutamate and diammonium citrate, and conversely, supplementary L-serine and sodium formate were not protective against glutamic acid- or arginine-induced growth depression. The results are consistent with the hypothesis that the preformed methyl group requirement is increased by high levels of dietary protein and excessive nitrogen from a single amino acid.

Dates

Modify: 2023-08-15

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